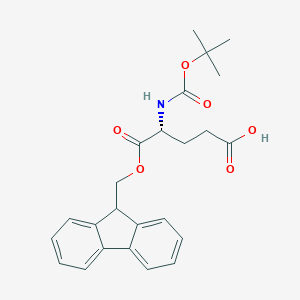

Boc-d-glu-ofm

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4R)-5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(12-13-21(26)27)22(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYVYHUPZNONJS-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Significance As a Protected Amino Acid Building Block

The primary role of Boc-D-Glu(OFm) lies in its function as a protected amino acid derivative, specifically designed for use in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. springernature.com The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino function. americanpeptidesociety.org This means it can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the stepwise elongation of the peptide chain. americanpeptidesociety.org

Simultaneously, the 9-fluorenylmethyl (Fm) ester protects the γ-carboxyl group of the glutamic acid side chain. chemimpex.com The Fm group is base-labile and can be cleaved under mild basic conditions, often using piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgmdpi.com This orthogonality of the protecting groups is of paramount strategic importance in peptide synthesis. It allows for the selective deprotection of either the N-terminus (for chain elongation) or the side chain (for modifications like cyclization or branching) without affecting the other. iris-biotech.desigmaaldrich.com

The use of Boc-D-Glu(OFm) is particularly advantageous in the synthesis of cyclic peptides and other complex peptide structures where side-chain manipulation is required. chemimpex.commedchemexpress.comnih.gov For instance, the side-chain carboxyl group can be deprotected on the solid support to form a lactam bridge with a free amino group elsewhere in the peptide sequence, leading to a cyclic peptide. sigmaaldrich.com

Table 1: Chemical Properties of Boc-D-Glu(OFm)-OH

| Property | Value |

| CAS Number | 123417-20-9 |

| Molecular Formula | C24H27NO6 |

| Molecular Weight | 425.47 g/mol |

| Appearance | Solid |

| Storage Temperature | 2-8°C |

This data is compiled from multiple sources. glpbio.comsigmaaldrich.combiosynth.comadvancedchemtech.com

Historical Context of Glutamic Acid Side Chain Protection in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) with Boc-D-Glu(OFm)

Solid-Phase Peptide Synthesis (SPPS) represents a cornerstone of modern peptide chemistry, and the Boc/Bzl strategy, pioneered by R.B. Merrifield, is a classical approach. mdpi.comub.edu Within this framework, Boc-D-Glu(OFm) is utilized as a trifunctional amino acid derivative, where the N-terminal amino group is temporarily protected by a tert-butyloxycarbonyl (Boc) group. mdpi.com This allows for the sequential, C-terminus to N-terminus, assembly of a peptide chain on a solid support.

In Boc-based SPPS, the synthesis cycle involves the repeated deprotection of the Nα-Boc group and subsequent coupling of the next Boc-protected amino acid in the sequence. nih.gov Boc-D-Glu(OFm) is integrated into this workflow like any other Boc-amino acid. Its primary role is to introduce a D-glutamic acid residue into the growing peptide chain. umich.edu The choice of Boc for Nα-protection is foundational to this strategy, requiring moderately acidic conditions for its removal at each step while other "permanent" protecting groups, including the side-chain protection, remain intact. mdpi.comuwec.edu The use of Boc-D-Glu(OFm) is particularly relevant in syntheses where the glutamic acid side chain requires modification after chain assembly, a task made possible by the specific nature of the OFm group. researchgate.net

The utility of Boc-D-Glu(OFm) is fundamentally derived from its orthogonal protection scheme. thieme-connect.de Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection of specific functional groups in any order without affecting others. uwec.edutotal-synthesis.com

In this case, the two protecting groups are:

Nα-tert-butyloxycarbonyl (Boc) group : This group is acid-labile and is strategically used for temporary protection of the alpha-amino group. total-synthesis.comorganic-chemistry.org It is removed at each cycle of the SPPS process using a moderately strong acid, typically trifluoroacetic acid (TFA). uwec.edufishersci.co.uk

γ-(9-Fluorenylmethyl) (OFm) ester : This group protects the side-chain carboxyl function of the glutamic acid residue. umich.edu Derived from the same framework as the well-known Fmoc group, the OFm ester is stable to the acidic conditions used for Boc removal but is labile to bases, such as piperidine (B6355638). uwec.eduwikipedia.org

This orthogonal combination is crucial for complex peptide synthesis. It allows for the complete assembly of the peptide backbone using the Boc strategy, after which the OFm group can be selectively removed with a base to expose the side-chain carboxyl group for further modifications, such as cyclization or conjugation, while the peptide remains anchored to the resin and other side chains remain protected. mdpi.comsigmaaldrich.com

The success of an SPPS campaign relies heavily on the choice of solid support and the linker that attaches the peptide to it. In Boc-SPPS utilizing Boc-D-Glu(OFm), the linker must be stable to the repetitive acid treatments for Boc removal and the basic conditions for OFm cleavage.

Several strategies have been employed:

Aminomethyl Polystyrene Resins : These are common supports where a suitable linker is first coupled to the resin's amino groups. nih.gov

Side-Chain Anchoring : An alternative strategy involves attaching the Boc-D-Glu(OFm) building block to the resin via its side chain. This approach has been used in N-to-C (amine to carboxylate) directional synthesis, where the OFm-protected side chain is first deprotected with piperidine to reveal a carboxylic acid, which is then anchored to a resin like Rink Amide MBHA. chemrxiv.orgnih.gov

The choice of linker dictates the conditions for the final cleavage of the peptide from the solid support and determines whether the product is a C-terminal acid or amide. uwec.edu

Peptide bond formation (coupling) requires the activation of the C-terminal carboxyl group of the incoming amino acid. A variety of coupling reagents are available for Boc-SPPS, each with its own advantages regarding efficiency and minimization of side reactions like racemization. wpmucdn.com

Commonly used reagents and conditions for coupling Boc-D-Glu(OFm) include:

Carbodiimides : Diisopropylcarbodiimide (DIC) is frequently used, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve reaction rates. nih.govpeptide.com

Uronium/Aminium Reagents : Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are highly efficient. peptide.com They are typically used with a tertiary amine base like N,N-diisopropylethylamine (DIPEA) to facilitate the reaction. mdpi.com

The selection of the coupling reagent and conditions can be optimized based on the specific peptide sequence to ensure high coupling efficiency at each step. mdpi.com

Table 1: Common Coupling Reagents in Boc-SPPS

| Reagent Class | Example(s) | Additive/Base | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DIC (Diisopropylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Widely used, cost-effective; HOBt additive suppresses racemization. nih.govpeptide.com |

| Uronium/Aminium | HBTU | DIPEA (N,N-Diisopropylethylamine) | Highly efficient, fast reaction times, forms an active ester with HOBt moiety. mdpi.compeptide.com |

| Phosphonium | PyAOP | DIPEA | Particularly effective for sterically hindered or N-methylated amino acids. peptide.com |

The selective removal of the Boc and OFm protecting groups at different stages of the synthesis is the key to the utility of Boc-D-Glu(OFm).

The Nα-Boc group is removed at the beginning of each synthesis cycle. This deprotection is achieved by treating the peptide-resin with a moderately strong acid. uwec.edu The resulting tert-butyl cation is typically captured by scavengers to prevent side reactions. total-synthesis.comorganic-chemistry.org The process must be efficient to prevent the formation of deletion sequences where an amino acid is missed. mdpi.com

Common deprotection cocktails include:

A solution of 25% to 50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). mdpi.comnih.govfishersci.co.uk

4 M hydrochloric acid (HCl) in dioxane is another effective reagent. mdpi.comuwec.edu

The reaction is typically performed at room temperature for a short duration (e.g., 5 to 30 minutes), followed by thorough washing and a neutralization step with a base like DIPEA before the subsequent coupling reaction. mdpi.comnih.gov

Table 2: Typical Nα-Boc Deprotection Cocktails

| Reagent | Concentration | Solvent | Typical Conditions |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | 2 x 15-30 min, Room Temp. nih.govfishersci.co.uk |

| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 2 x 30 min, Room Temp. mdpi.com |

Following the completion of the peptide chain assembly, the orthogonal OFm group on the glutamic acid side chain can be removed if desired. This is accomplished under basic conditions, most commonly by treating the peptide-resin with a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). mdpi.comwikipedia.orgnih.gov This step cleanly liberates the side-chain carboxylic acid for subsequent chemical manipulation.

Specific Protocols for Boc and OFm Cleavage

Base-Labile γ-OFm Side-Chain Deprotection Protocols

The 9-fluorenylmethyl (OFm) ester is specifically designed for its lability under basic conditions, providing an orthogonal protecting strategy to the acid-labile Boc group. uwec.edu This allows for the selective unmasking of the γ-carboxyl group for further reactions, such as side-chain amidation, cyclization, or conjugation, while the peptide backbone remains protected.

The standard protocol for the removal of the OFm group involves treatment with a solution of a secondary amine, most commonly piperidine, in an organic solvent like N,N-dimethylformamide (DMF). nih.govwiley-vch.de The reaction proceeds via a β-elimination mechanism. Studies have demonstrated the efficacy of this method, with typical conditions involving piperidine concentrations ranging from 15% to 20% in DMF. nih.govwiley-vch.de For instance, a common procedure involves treating the OFm-protected substrate with a 15% solution of piperidine in DMF for approximately 2 hours to ensure complete cleavage. wiley-vch.de Following deprotection, a workup procedure is necessary to remove the piperidine and the fluorenyl byproducts, which often involves partitioning between an organic solvent like ethyl acetate (B1210297) and an acidic aqueous solution (e.g., 1 M KHSO₄). wiley-vch.de In solid-phase synthesis, after the cleavage of the OFm group with 20% piperidine in DMF, the resin is thoroughly washed to remove reagents before the subsequent coupling step. nih.gov

| Reagent | Solvent | Typical Concentration | Typical Duration | Purpose | Reference |

|---|---|---|---|---|---|

| Piperidine | N,N-dimethylformamide (DMF) | 15-20% (v/v) | ~2 hours | Cleavage of the OFm ester from the glutamic acid side chain. | nih.gov, wiley-vch.de |

Minimizing Racemization during Peptide Elongation

A significant challenge in peptide synthesis is the preservation of stereochemical integrity at the α-carbon of the amino acid being activated for coupling. Racemization can lead to the formation of diastereomeric impurities that are difficult to separate from the desired product. The use of a carbamate (B1207046) protecting group at the nitrogen terminus, such as the tert-butyloxycarbonyl (Boc) group, is a fundamental strategy to minimize racemization during peptide synthesis. chemrxiv.org

Beyond the choice of the N-terminal protecting group, the selection of coupling reagents and the use of specific additives are critical for suppressing racemization, a process also known as epimerization. peptide.compeptide.com

Additives: The addition of hydroxylamine-derived reagents to the coupling reaction is a widely adopted method to prevent racemization. These additives react with the activated carboxylic acid to form an active ester intermediate that is less prone to racemization than other activated species. Commonly used additives include 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt). peptide.comhighfine.com

Coupling Reagents: The choice of the condensing agent itself plays a significant role. While carbodiimides are effective, they can promote racemization if used without additives. highfine.com Onium-type coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TDBTU (2-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), have been shown to be effective in reducing epimerization during the coupling of peptide fragments. peptide.compharm.or.jp

| Strategy | Examples | Mechanism/Rationale | Reference |

|---|---|---|---|

| N-α-Protecting Group | Boc (tert-butyloxycarbonyl) | The urethane-type protection suppresses the formation of oxazolone (B7731731) intermediates, which are a primary pathway for racemization. | chemrxiv.org |

| Use of Additives | HOBt, HOAt, 6-Cl-HOBt | Forms reactive ester intermediates that are more stable against racemization and react efficiently with the amine component. | peptide.com, highfine.com |

| Selection of Coupling Reagent | HATU, TDBTU | These onium-salt based reagents can promote rapid and efficient coupling, minimizing the time the activated amino acid is susceptible to racemization. | peptide.com, pharm.or.jp |

Solution-Phase Peptide Synthesis (SPPS) with Boc-D-Glu(OFm)

While solid-phase synthesis is dominant, solution-phase peptide synthesis (SPPS), also known as liquid-phase synthesis, remains a powerful technique, particularly for the large-scale production of peptides and the synthesis of complex peptide fragments. In this context, Boc-D-Glu(OFm) serves as a strategic building block, allowing for the synthesis of protected peptide segments that can be further utilized in fragment condensation strategies. nih.gov The orthogonal protection scheme is crucial for managing the reactive groups in a homogeneous solution environment.

Fragment Condensation Approaches

Fragment condensation is a powerful strategy in which smaller, protected peptide segments are synthesized independently and then coupled together in solution to form a larger peptide chain. peptide.com This approach can be more efficient than stepwise synthesis for long sequences and can help overcome issues like aggregation.

A peptide segment containing Boc-D-Glu(OFm) can be prepared for use in fragment condensation. For example, a fragment can be synthesized with Boc-D-Glu(OFm) at its C-terminus. The C-terminal carboxyl group of this fragment must be activated to facilitate coupling with the N-terminal amine of another fragment. This activation is a critical step where racemization of the C-terminal residue is a major risk. peptide.com Methods for activating the carboxyl group include conversion to an active ester, such as a thioester, which is a key component in native chemical ligation (NCL), a prominent fragment condensation technique. nih.govresearchgate.net However, studies on NCL at glutamic acid sites have shown that side reactions, such as migration of the thioester to the side-chain carboxyl group, can occur, highlighting the need for careful optimization and selection of protecting groups. researchgate.net

Selective Deprotection of Boc and OFm in Solution

The core advantage of using Boc-D-Glu(OFm) in solution-phase synthesis is the ability to selectively remove either the Boc or the OFm protecting group without affecting the other. This orthogonality is achieved by exploiting their differential chemical lability. uwec.edu

Boc Group Removal: The N-α-Boc group is labile to acid. It can be selectively removed under moderately acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). uwec.edupeptide.com For instances requiring higher selectivity, particularly when other acid-sensitive groups are present, a solution of 4 M hydrogen chloride (HCl) in anhydrous dioxane is a superior protocol. nih.govresearchgate.net This method efficiently cleaves the Nα-Boc group while leaving tert-butyl-based side-chain protectors intact. researchgate.net

OFm Group Removal: The γ-OFm ester is stable to the acidic conditions used for Boc removal. It is, however, readily cleaved under basic conditions. As detailed previously (Section 2.1.5.2), this is typically achieved with a solution of piperidine in DMF. wiley-vch.de

This selective deprotection allows for precise control over the synthetic route. For instance, the Boc group can be removed to allow for peptide chain elongation at the N-terminus, while the OFm group remains to protect the side chain. Conversely, the OFm group can be removed to allow for modification of the side-chain carboxyl group, while the N-terminus remains protected by the Boc group.

| Protecting Group | Chemical Lability | Primary Reagent | Solvent | Selectivity | Reference |

|---|---|---|---|---|---|

| Boc (N-α-tert-butyloxycarbonyl) | Acid-labile | Trifluoroacetic Acid (TFA) or Hydrogen Chloride (HCl) | Dichloromethane (DCM) or 1,4-Dioxane | Removed in the presence of the base-labile OFm group. 4 M HCl/Dioxane offers high selectivity. | nih.gov, uwec.edu, researchgate.net |

| OFm (γ-9-fluorenylmethyl ester) | Base-labile | Piperidine | N,N-dimethylformamide (DMF) | Removed in the presence of the acid-labile Boc group. | uwec.edu, wiley-vch.de |

Advanced Applications of Boc D Glu Ofm in Complex Peptide and Conjugate Synthesis

Synthesis of Conformationally Constrained Peptides

The incorporation of Boc-D-Glu(OFm) is pivotal in creating peptides with defined three-dimensional structures, which are crucial for their biological activity and stability. The OFm group on the glutamate (B1630785) side chain can be strategically employed to introduce conformational rigidity through various cyclization strategies.

On-Resin Cyclization Strategies Utilizing OFm

On-resin cyclization offers significant advantages over solution-phase methods, including simplified purification and the potential for automation, by allowing cyclization to occur while the peptide is still anchored to a solid support. The OFm group plays a role in enabling these strategies.

Preparation of Cyclic Peptides via Side-Chain Amide Bond Formation

Boc-D-Glu(OFm) is particularly useful for forming cyclic peptides through side-chain amide bond formation, specifically utilizing the gamma-carboxyl group of glutamate.

Engineering of Thioether-Bridged Peptide Analogues

Boc-D-Glu(OFm) serves as a precursor in the synthesis of peptide analogues containing thioether bridges, a structural motif that enhances peptide stability and can mimic natural structures like lanthionine.

Design and Assembly of Bioactive and Hybrid Peptide Constructs

Beyond constrained peptides, Boc-D-Glu(OFm) is utilized in assembling more complex structures, including hybrid molecules and intricate peptide sequences, contributing to the development of novel bioactive agents and materials.

Incorporation into Complex Peptide Sequences

The inclusion of Boc-D-Glu(OFm) into longer or more intricate peptide chains is managed through standard solid-phase peptide synthesis (SPPS) techniques, with considerations for its specific chemical properties.

Synthesis of Fullerene-Peptide Conjugates (Fullero-Peptides)

Boc-D-Glu(OFm) plays a role in the synthesis of fullerene-peptide conjugates, a class of hybrid molecules with potential biomedical applications.

Potential applications of fullero-peptides:Fullero-peptides are being explored for various biomedical applications due to the unique properties of fullerenes, such as their strong antioxidant and radical scavenging capabilitiesnih.gov. They have shown potential as bacteriostatic agentsnih.govand are investigated for their roles in drug delivery, photodynamic therapy, and as antioxidants against aging and degenerative diseasesnih.gov. The ability to precisely attach peptides to fullerenes allows for targeted delivery and enhanced biological activity.

Compound List

Boc-D-Glu(OFm)

Boc-Asp(OFm)

Fmoc-Asp(OtBu)-OH

Fmoc-Glu(OtBu)-OH

Fmoc-Asp-OFm

Fmoc-Glu-OFm

Boc-Asp(OH)-OFm

Boc-Glu(OFm)-OH

Boc-L-Asp-OFm

Boc-L-Glu-OFm

N-Boc-L-aspartic acid β-(9-fluorenylmethyl) ester

Boc-D-glutamic acid γ-9-fluorenylmethyl ester

Boc-D-Glu(Ofm)-OH

Boc-Glu-Ofm

Boc-Asp(OFm)

Boc-Glu(OFm)

Boc-Cys(Fm)-OH

Boc-L-Phenylalanine

Boc-Gln(Xan)-OH

Boc-Asn(Xan)-OH

Boc-D-2,3-diaminopropionic acid

Boc-Glu(OBzl)-OH

Boc-Leu-Gly-Arg-AMC

Boc-Ile-Glu-Gly-Arg-AMC (IEGR-AMC)

Boc-D-Trp(For)-OH

Boc-AEVD-CHO

Boc-YPGFL(O-tBu)

Boc-Val-Gly-Arg-AMC

Boc-6-aminohexanoic acid

Boc-Nonanol

Boc-D-Cys(Trt)-OH

Boc-2-Nal-OH

Boc-3-Pal-OH

Boc-12-Ado-OH

N-α-o-nitrophenyl sulphenyl (N-α-Nps)-protected amino acid

Boc-Thr(Ac)-OH

Boc-L-Glu(OFm)-OH

Boc-L-Asp(Ofm)-OH

Boc-L-Cys(Fm)-OH

Boc-L-Glu(OFm)-OH

Boc-L-Asp(Ofm)-OH

Boc-L-Cys(Fm)-OH

Preparation of Fluorescently Tagged Peptide Probes

Fluorescently tagged peptide probes are essential tools in molecular biology and biochemistry for visualizing biological processes, tracking protein interactions, and conducting high-throughput screening. The incorporation of fluorescent labels into peptides allows for sensitive detection and localization studies within cells and tissues jpt.comgenscript.com.

Boc-D-Glu(OFm) can serve as a building block in solid-phase peptide synthesis (SPPS) for creating peptides destined for fluorescent labeling. While direct labeling of Boc-D-Glu(OFm) itself with fluorophores is not its primary function, its protected glutamic acid side chain can be strategically deprotected and further functionalized. For instance, the gamma-ester can be selectively cleaved to reveal a carboxylic acid group, which can then be conjugated to a fluorophore or a linker that attaches to a fluorophore. This approach allows for precise placement of the fluorescent tag within the peptide sequence, which is crucial for maintaining peptide structure and function, as well as for optimizing FRET (Förster Resonance Energy Transfer) applications researchgate.netsigmaaldrich.com. The Boc protecting group ensures that the N-terminus remains protected during synthesis until it is intentionally removed, typically at the end of the synthesis, or it can be retained if required for specific applications.

Contribution to Supramolecular Chemistry and Engineered Biomaterials

Boc-D-Glu(OFm) and its derivatives are valuable in supramolecular chemistry due to their ability to participate in controlled self-assembly, leading to the formation of ordered nanostructures. These structures have potential applications in biomaterials and nanotechnology nih.govrsc.orgbilkent.edu.tr.

Self-Assembling Peptide Systems for Nanostructure Formation

The self-assembly of peptides into nanostructures is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, electrostatic interactions, and π-π stacking nih.govbilkent.edu.tr. Peptides incorporating modified amino acids like Boc-D-Glu(OFm) can be designed to promote specific assembly pathways. The presence of the OFm ester group can influence the hydrophilicity and steric properties of the peptide, thereby directing the assembly process.

Research into cyclic peptides incorporating modified amino acids has shown that specific sequences can self-assemble into various nanostructures, including nanotubes, nanofibers, and hydrogels nih.govrsc.orgnih.govacs.orgresearchgate.net. While direct studies detailing Boc-D-Glu(OFm) in generic self-assembling peptide systems are limited in the provided search results, the broader context of modified glutamic acid derivatives in self-assembly is established. For example, related OFm-substituted cyclic peptides, such as cyclo(Glu(OFm)-Glu), have demonstrated robust gelation abilities, forming thixotropic hydrogels researchgate.netresearchgate.net. These findings suggest that the OFm modification on glutamic acid can impart significant self-assembly characteristics.

Development of Peptide Nanotubes

Peptide nanotubes (PNTs) are a class of self-assembled nanostructures with potential applications ranging from drug delivery to biomimetic materials nih.govnih.govacs.orgresearchgate.netresearchgate.net. The formation of PNTs typically involves the stacking of cyclic peptides or linear peptides that adopt specific conformations. These structures are stabilized by hydrogen bonding and other non-covalent interactions nih.govacs.org.

Boc-D-Glu(OFm) can be utilized in the synthesis of cyclic peptides designed for nanotube formation. For instance, studies on cyclic peptides incorporating modified amino acids, such as those involving δ-amino acids, have demonstrated the formation of nanotubes with controllable diameters and hydrophobic properties nih.govresearchgate.netrsc.org. The synthesis of such peptides often begins with protected amino acids, where Boc-protected derivatives are common nih.govrsc.org. The OFm ester functionality on glutamic acid can influence the packing and stability of the resulting nanotubes. While specific examples directly citing Boc-D-Glu(OFm) in the formation of peptide nanotubes are not extensively detailed in the provided snippets, the general principle of using modified amino acids like OFm-glutamic acid derivatives in the design of self-assembling cyclic peptides for nanotube formation is evident in related research nih.govacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netrsc.org. The OFm group can modulate the intermolecular interactions, influencing the precise arrangement of peptide units into tubular architectures.

Mechanistic Investigations and Analytical Advancement in Boc D Glu Ofm Chemistry

Mechanisms of Protecting Group Cleavage: A Comparative Analysis

The utility of Boc-D-Glu(OFm) in SPPS is largely attributed to the distinct chemical properties of its protecting groups, particularly their cleavage mechanisms.

The tert-butyloxycarbonyl (Boc) group is a well-established N-terminal protecting group in peptide synthesis, primarily cleaved under acidic conditions. Typically, treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) efficiently removes the Boc group peptide.comchempep.comnih.gov. The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation. This cation can then react further, potentially leading to side reactions like alkylation of sensitive amino acid residues (e.g., Tryptophan, Cysteine, Methionine) if not scavenged by additives like dithioethane (DTE) peptide.com. The cleavage conditions for Boc are generally considered moderate, with 50% TFA in DCM being a common protocol peptide.comchempep.com.

The 9-fluorenylmethyl (OFm) ester protecting the γ-carboxylic acid of glutamic acid is noted for its ability to allow for "selective deprotection under mild conditions" chemimpex.com. While specific detailed mechanisms for OFm ester cleavage are not as extensively documented in the provided literature as for the Boc group, its structure, related to the Fmoc protecting group, suggests potential base lability or cleavage under mild acidic or nucleophilic conditions. The Fmoc group, for instance, is readily removed by bases like piperidine (B6355638) iris-biotech.de. This difference in cleavage conditions (acid for Boc, potentially base for OFm ester) offers an orthogonal protection strategy, allowing for the selective removal of one protecting group without affecting the other, which is vital for complex peptide synthesis and modifications iris-biotech.defiveable.me.

Table 1: Comparison of Boc and OFm Protecting Group Cleavage

| Protecting Group | Functional Group Protected | Typical Cleavage Reagent(s) | Cleavage Mechanism Type | Notes |

| Boc | α-Amino | TFA (e.g., 50% in DCM) | Acid-labile | Forms tert-butyl cations, which can cause side reactions; requires scavengers for sensitive residues. |

| OFm Ester | γ-Carboxylic Acid | Mild conditions (specifics vary) | Mildly Acidic/Basic/Nucleophilic (inferred) | Allows selective deprotection; orthogonality with Boc is a key advantage. Specific cleavage conditions are less detailed in the provided sources, but it is described as mild and selective. |

On-Resin Monitoring Techniques for Peptide Synthesis Efficiency

Ensuring the completion of each synthetic step is paramount for maximizing yield and purity in SPPS. Various on-resin monitoring techniques are employed to assess reaction progress.

Spectroscopic Methods (e.g., Raman, DRIFTS) for Reaction Progression

Spectroscopic methods offer non-destructive, real-time or near real-time analysis of reactions occurring on the solid support.

UV/Vis Spectroscopy : This technique is particularly useful for monitoring Fmoc deprotection. The cleavage of the Fmoc group by piperidine releases dibenzofulvene, which forms an adduct with piperidine. This adduct has a characteristic UV absorbance, typically around 300 nm or 301 nm, allowing for quantitative monitoring of Fmoc removal iris-biotech.detec5usa.comrsc.org. This method can also be used to estimate resin loading capacity iris-biotech.de.

Refractive Index (RI) Monitoring : Refractometry has emerged as a process analytical tool (PAT) for real-time monitoring of SPPS. Changes in the refractive index of the solvent flowing through the resin bed can indicate the progress of coupling and deprotection reactions, as well as washing steps csic.es.

Infrared (IR) Spectroscopy : On-resin IR spectroscopy can be used for direct analysis of the intermediate peptide, providing information about the reaction quality nih.gov.

While Raman and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are powerful spectroscopic tools for monitoring chemical reactions, their specific application or detailed findings in the context of Boc-D-Glu(OFm) deprotection or coupling on-resin were not explicitly detailed in the provided search results.

Post-Synthetic Characterization of Peptides Derived from Boc-D-Glu(OFm)

Following peptide synthesis and cleavage from the resin, rigorous characterization is essential to confirm the identity, purity, and integrity of the final peptide product.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for assessing peptide purity.

Methodology : RP-HPLC separates peptides based on their hydrophobicity. Typical methods involve a gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile), often acidified with trifluoroacetic acid (TFA) to improve peak shape and resolution rsc.orgrsc.orgnih.gov. A C18 stationary phase is commonly used rsc.orgrsc.org.

Purity Assessment : The chromatogram generated by HPLC provides a profile of the synthesized peptide, with the main peak representing the target peptide and other peaks indicating impurities such as deletion sequences, incompletely deprotected peptides, or side-reaction products rsc.orgnih.gov. The purity is quantified by the relative area of the main peak.

Chiral Analysis : HPLC, especially with chiral stationary phases or derivatization agents, can also be used to assess the enantiomeric purity of amino acid derivatives used in synthesis, thereby detecting potential racemization during the process tandfonline.com.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is indispensable for confirming the molecular weight of synthesized peptides, thereby verifying their sequence.

Techniques : Electrospray Ionization (ESI) coupled with mass analyzers like quadrupole time-of-flight (Q-TOF) or Orbitrap, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are standard techniques for peptide analysis rsc.orgrsc.orgnih.govacs.org.

Molecular Weight Confirmation : These techniques provide the mass-to-charge ratio (m/z) of the peptide ions, allowing for direct confirmation of the expected molecular weight. For Boc-protected peptides, fragmentation patterns can often reveal the presence of the Boc group and its characteristic losses (e.g., isobutylene, CO2) nih.govnih.gov.

Tandem Mass Spectrometry (MS/MS) : MS/MS provides fragmentation data of selected peptide ions, enabling detailed structural elucidation, sequence verification, and identification of post-translational modifications or side reactions nih.govacs.orgnih.gov. The fragmentation patterns of Boc-protected peptides are well-studied and can help differentiate positional isomers or confirm the presence of specific amino acid residues.

The use of Boc-D-Glu(OFm) in SPPS, coupled with these advanced analytical techniques, facilitates the reliable synthesis and characterization of complex peptides for various research and therapeutic applications.

Broader Academic Research Perspectives and Future Trajectories

Strategic Role in Medicinal Chemistry and Bioactive Peptide Design

The incorporation of non-natural D-amino acids into peptide sequences is a well-established strategy in medicinal chemistry to enhance proteolytic stability and modulate biological activity. Boc-D-Glu(OFm)-OH serves as a key building block in this endeavor, allowing for the introduction of a D-glutamic acid residue at a specific position within a peptide chain. This is particularly significant in the design of peptidomimetics and conformationally constrained peptides, where the stereochemistry of individual amino acids dictates the final three-dimensional structure and, consequently, the biological function.

Research has demonstrated that the inclusion of D-amino acids can induce specific secondary structures, such as β-turns and helices, which are often crucial for receptor binding and molecular recognition. For instance, a study on the design of peptide folding motifs highlighted that a tetrapeptide containing Boc-D-Glu adopted a stable helical conformation, a structure of potential interest as a cap for longer helices nih.gov. While this study did not utilize the OFm ester, it underscores the principle that the D-configuration of glutamic acid can be a powerful tool for conformational control. The presence of the OFm group on the side chain of Boc-D-Glu(OFm)-OH provides an additional layer of synthetic flexibility, allowing for further modifications or the creation of lactam bridges to cyclize the peptide, thereby rigidifying its structure and enhancing its therapeutic potential.

Table 1: Comparison of L-Glu and D-Glu Containing Peptides in Structural Stability

| Peptide | Predominant Conformation | Conformational Stability |

| Boc-L-Glu-Ala-Gly-Lys-NHMe | Weak type II reverse-turn | Low |

| Boc-D-Glu-Ala-Gly-Lys-NHMe | Tandem II' turn-3(10)-helix | Appreciable |

This table is based on findings from a comparative study on the solution conformations of diastereomeric tetrapeptides, illustrating the significant impact of D-amino acid incorporation on peptide structure. nih.gov

Advancements in Bioconjugation Methodologies

The orthogonal protection scheme of Boc-D-Glu(OFm)-OH makes it an invaluable asset for advanced bioconjugation methodologies, particularly in the development of peptide-drug conjugates (PDCs). PDCs are a promising class of targeted therapeutics that utilize a peptide to deliver a cytotoxic payload directly to diseased cells, thereby minimizing systemic toxicity nih.gov. The success of a PDC is heavily reliant on the precise and stable linkage of the drug to the peptide.

Boc-D-Glu(OFm)-OH provides a strategic handle for site-specific conjugation. During solid-phase peptide synthesis (SPPS), the Boc group protects the N-terminus, while the OFm group protects the side-chain carboxyl. Following the completion of the peptide sequence, the OFm group can be selectively removed under basic conditions, exposing a reactive carboxylic acid. This side-chain carboxyl group can then be used as an attachment point for a linker molecule, which in turn is connected to a therapeutic agent nih.govbiosynth.com. This approach ensures that the drug is conjugated at a specific, predetermined site on the peptide, which is crucial for maintaining the peptide's binding affinity and optimizing the drug's efficacy. The stability of the resulting conjugate and the release of the drug at the target site are critical factors determined by the linker chemistry employed nih.govbiosynth.com.

Table 2: Orthogonal Deprotection Scheme of Boc-D-Glu(OFm)-OH

| Protecting Group | Chemical Name | Position | Deprotection Condition |

| Boc | tert-butyloxycarbonyl | α-amine | Acidic (e.g., TFA) uky.edunih.gov |

| OFm | 9-fluorenylmethyl ester | γ-carboxyl | Basic (e.g., piperidine) peptide.com |

This table illustrates the orthogonal nature of the protecting groups in Boc-D-Glu(OFm)-OH, which is fundamental to its application in site-specific bioconjugation.

Exploration in Fundamental Neuroscience Research Applications

While direct applications of Boc-D-Glu(OFm)-OH in neuroscience are still emerging, its potential is significant due to the established roles of D-amino acids, particularly D-glutamate, in the central nervous system (CNS). D-glutamate is known to be an endogenous neuromodulator that interacts with NMDA receptors, playing a role in synaptic plasticity, learning, and memory. The ability to synthesize well-defined neuropeptide analogs containing D-glutamic acid is therefore of great interest for studying receptor-ligand interactions and elucidating the physiological functions of these non-canonical amino acids.

Boc-D-Glu(OFm)-OH provides the necessary chemical tool to precisely incorporate D-glutamic acid into synthetic neuropeptides. The orthogonal protecting groups allow for the construction of complex peptide sequences and the potential for side-chain modification, such as the attachment of fluorescent probes or other reporter molecules, without compromising the integrity of the peptide backbone. Such modified neuropeptides could be invaluable for in vitro and in vivo studies aimed at understanding the binding kinetics, downstream signaling pathways, and physiological effects of D-glutamate-containing peptides in the brain. The synthesis of glycopeptide analogues of neuropeptides, for instance, has been shown to modulate receptor interactions, and the synthetic flexibility offered by reagents like Boc-D-Glu(OFm)-OH could be instrumental in exploring such modifications mdpi.com.

Emerging Innovations in Boc-D-Glu(OFm)-OH Based Synthesis and Beyond

The utility of Boc-D-Glu(OFm)-OH is amplified by ongoing innovations in peptide synthesis technology. The rise of automated peptide synthesizers has revolutionized the speed and efficiency with which complex peptides can be produced nih.govresearchgate.net. The orthogonal nature of Boc-D-Glu(OFm)-OH is particularly well-suited for automated solid-phase peptide synthesis (SPPS), where sequential deprotection and coupling steps are performed in a programmed manner luxembourg-bio.com. The distinct chemical labilities of the Boc and OFm groups allow for their selective removal at different stages of the automated synthesis, enabling the on-resin modification and cyclization of peptides cem.com.

Future trajectories for the application of Boc-D-Glu(OFm)-OH and similar reagents are likely to involve the development of novel linker technologies for more sophisticated PDCs and other bioconjugates. Additionally, the exploration of new deprotection strategies that are even milder and more selective will continue to refine the synthetic process uky.eduresearchgate.netnih.gov. As our understanding of the biological roles of D-amino acids expands, the demand for versatile building blocks like Boc-D-Glu(OFm)-OH will undoubtedly grow, driving further innovation in the synthesis of peptides and peptidomimetics with novel therapeutic and research applications.

Q & A

Q. How to structure a research proposal on this compound’s therapeutic potential for grant applications?

- Answer : Follow FINER criteria:

- Feasible : Outline access to synthetic facilities and analytical instruments.

- Novel : Highlight gaps in existing SAR or mechanistic studies.

- Ethical : Address animal/cell line ethics approvals.

- Relevant : Link to disease models (e.g., metabolic disorders).

Include preliminary data tables and Gantt charts for timelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.